molecular formula C20H29N5O B3786626 7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide

7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B3786626
M. Wt: 355.5 g/mol
InChI Key: WSCZLADHSPZKCM-UHFFFAOYSA-N
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Description

7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the piperidine moiety and the carboxamide group. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often prioritize the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    7-methylimidazo[1,2-a]pyridine-2-carboxamide: Lacks the piperidine moiety.

    N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide: Lacks the methyl group on the imidazo[1,2-a]pyridine core.

Uniqueness

7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine and imidazo[1,2-a]pyridine moieties, along with the carboxamide group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-15-5-11-25-14-18(22-19(25)12-15)20(26)21-16-4-3-8-24(13-16)17-6-9-23(2)10-7-17/h5,11-12,14,16-17H,3-4,6-10,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCZLADHSPZKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NC3CCCN(C3)C4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 3
7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 4
7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 5
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7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 6
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7-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]imidazo[1,2-a]pyridine-2-carboxamide

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